molecular formula C17H24N4O3 B5657996 1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide

1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide

Cat. No. B5657996
M. Wt: 332.4 g/mol
InChI Key: ANOZGKYTMPSWAN-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls within the category of pyrazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. Pyrazole compounds have been extensively studied for their potential as therapeutic agents, including their antileukemic, antiallergic, and fungicidal properties, as well as their role in plant growth regulation.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of intermediates such as chloromethylpyrazolo and ethyl carboxylates with various nucleophiles. For example, the reaction of silylated imidazole and pyrazole carboxamides with chlorotetrahydrofuran yields tetrahydrofuran derivatives, showcasing the versatility of pyrazole synthesis methods (Earl & Townsend, 1979).

Molecular Structure Analysis

X-ray diffraction is a common technique for determining the crystal structure of pyrazole derivatives, providing insights into their molecular geometry and intermolecular interactions. For instance, the crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate was elucidated, highlighting its monoclinic space group and the dimensions of its unit cell, which contribute to understanding its chemical reactivity and biological activity (Minga, 2005).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by their molecular structure, with functionalities such as the methylisoxazole group playing a significant role in their interaction with other chemical entities. For example, the synthesis of 3-methylisoxazole-5-carboxamides demonstrates the potential for generating diverse pyrazole-based compounds through targeted chemical reactions (Martins et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are critical for their formulation and application in drug development. These properties are often characterized through techniques like differential scanning calorimetry and thermogravimetric analysis, providing valuable information for the optimization of pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their biological activity. Studies on the synthesis and reactivity of pyrazole ligands offer insights into the development of new compounds with potential application in catalysis and as pharmaceutical agents (Esquius et al., 2000).

properties

IUPAC Name

1-ethyl-3,5-dimethyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-5-21-12(4)16(11(3)19-21)17(22)18-15-9-23-8-13(15)7-14-6-10(2)20-24-14/h6,13,15H,5,7-9H2,1-4H3,(H,18,22)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOZGKYTMPSWAN-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2COCC2CC3=CC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.